Anatoxin a(s)
Description
Classification as a Natural Organophosphorus Anticholinesterase Agent
Anatoxin-a(s) is classified as a natural organophosphorus anticholinesterase agent mmsl.cznih.gov. It is a guanidinemethyl phosphate (B84403) ester mmsl.cznih.gov. This classification highlights its chemical structure, which includes a phosphate ester moiety, and its biological activity as an inhibitor of cholinesterase enzymes wikipedia.orgt3db.ca. Specifically, Anatoxin-a(s) is known to irreversibly inhibit acetylcholinesterase (AChE) mmsl.cznih.govt3db.canih.gov. This mechanism is similar to that of synthetic organophosphorus insecticides and some chemical warfare agents nih.govt3db.ca.
Historical Context and Isolation from Cyanobacteria
Anatoxin-a(s) was first structurally characterized in 1989 wikipedia.org. It was isolated from freshwater cyanobacteria, particularly from strains of the genus Anabaena, such as Anabaena flos-aquae strain NRC 525-17 mmsl.cznih.govscielo.brnih.gov. The toxin's presence was associated with animal poisoning events linked to blooms of these cyanobacteria in freshwater bodies scielo.brmmsl.cz. Early research in the 1980s and 1990s focused on isolating and characterizing this potent anticholinesterase agent from toxic cyanobacterial blooms wikipedia.orgmmsl.cznih.gov.
Academic Significance in Neurotoxicology Research
Anatoxin-a(s) holds academic significance in neurotoxicology research primarily due to its potent and irreversible inhibition of acetylcholinesterase mmsl.cznih.govt3db.ca. Studying Anatoxin-a(s) provides insights into the mechanisms of cholinergic neurotoxicity, particularly the consequences of AChE inhibition t3db.ca. Research has investigated its interaction with AChE, demonstrating it as an active site-directed inhibitor that is resistant to reactivation by oximes in some cases mmsl.cznih.gov. Studies using Anatoxin-a(s) have contributed to understanding the effects of cholinesterase inhibitors on the nervous system t3db.cammsl.cz. For instance, research has examined regional brain cholinesterase activity in animals exposed to Anatoxin-a(s) mmsl.cz. Its distinct mechanism compared to anatoxin-a (which is an agonist of nicotinic acetylcholine (B1216132) receptors) allows for differential studies of neurotoxic pathways targeted by cyanotoxins wikipedia.orgwikipedia.orgmdpi.commdpi.com. The study of Anatoxin-a(s) contributes to the broader understanding of natural neurotoxins produced by cyanobacteria and their impact on neurological function mmsl.czbibliotekanauki.pl.
Structure
2D Structure
3D Structure
Properties
CAS No. |
103170-78-1 |
|---|---|
Molecular Formula |
C7H17N4O4P |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |
InChI Key |
FYXHGVMFJYHPFX-ZCFIWIBFSA-N |
SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
Isomeric SMILES |
CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |
Canonical SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
Synonyms |
ANATOXIN-A(S) |
Origin of Product |
United States |
Cyanobacterial Production and Environmental Occurrence of Anatoxin a S
Primary Producing Cyanobacterial Species and Strains
The production of anatoxin-a(s) is notably limited to a narrow range of cyanobacterial species, primarily within the genus Anabaena (now also classified as Dolichospermum). epa.govnih.gov This is in contrast to other cyanotoxins, such as anatoxin-a or microcystins, which are produced by a more diverse array of genera. nih.govnih.gov
The first and most well-documented producer of anatoxin-a(s) is the strain Anabaena flos-aquae NRC 525-17. scielo.brnih.govresearchgate.net This specific strain was instrumental in the initial isolation and characterization of the toxin. scielo.br Research has confirmed that anatoxin-a(s) is the agent responsible for the anticholinesterase activity observed from this organism. nih.gov
Subsequent research has identified other strains capable of producing this toxin. For instance, strains of Anabaena spiroides (specifically ITEP-024, ITEP-025, and ITEP-026), isolated from a reservoir in Brazil, have also been confirmed as producers of anatoxin-a(s). scielo.br To date, evidence points to anatoxin-a(s) production being restricted to species within the Anabaena genus. nih.gov
| Genus | Species | Strain | Reference |
|---|---|---|---|
| Anabaena / Dolichospermum | flos-aquae | NRC 525-17 | scielo.brnih.gov |
| Anabaena | spiroides | ITEP-024 | scielo.br |
| Anabaena | spiroides | ITEP-025 | scielo.br |
| Anabaena | spiroides | ITEP-026 | scielo.br |
Documented Global Occurrence and Distribution Patterns
The global distribution of anatoxin-a(s) appears to be less widespread than that of many other major cyanotoxins. nih.gov However, incidents of animal poisoning linked to this toxin have been reported in North America and Europe. mmsl.cz
Documented detections have been confirmed in a few specific regions across the globe:
United States : Anatoxin-a(s) has been commonly detected in the U.S. mmsl.cz
Europe : Occurrences have been recorded in Scotland and Denmark. nih.govmmsl.cz
South America : The toxin has been identified in Brazil. Detections were made during cyanobacterial blooms in the Tapacurá reservoir and linked to cyanobacteria in the Faxinal Reservoir. mmsl.cz
The relatively limited number of documented occurrences may be influenced by the specific ecological niche of the producing organisms or a lack of routine monitoring for this specific compound in many parts of the world.
| Continent | Country/Region | Specific Location (if available) | Reference |
|---|---|---|---|
| North America | United States | Not specified | nih.govmmsl.cz |
| Europe | Scotland | Not specified | nih.gov |
| Europe | Denmark | Not specified | nih.gov |
| South America | Brazil | Tapacurá reservoir, Faxinal Reservoir | nih.govmmsl.cz |
Environmental Factors Influencing Anatoxin-a(s) Production
The synthesis of cyanotoxins, including anatoxin-a(s), is influenced by a variety of environmental factors that affect the growth and metabolic state of the producing cyanobacteria. While toxin production is not always directly correlated with cell growth, certain conditions have been shown to modulate the synthesis of anatoxins in general. nih.gov
Key environmental variables that influence the production of anatoxins by species like Anabaena include:
Nutrients : Nutrient availability is a critical factor. Studies have suggested that nitrogen starvation can lead to an increase in anatoxin production. nih.gov
Temperature : Temperature affects both the growth rate of cyanobacteria and their toxin synthesis. High temperatures have been reported to reduce anatoxin-a synthesis in Anabaena strains, even when the growth rate is not inhibited. nih.gov
Light : As with other photosynthetic organisms, light intensity plays a role in the metabolic processes of cyanobacteria, which can impact toxin production. nih.gov
Growth Phase : The amount of toxin produced can vary depending on the stage of the cyanobacterial growth cycle. nih.gov
These factors can interact in complex ways, making the prediction of toxic events in the environment challenging. The interplay of temperature, light, and nutrient concentrations shapes the conditions that may lead to the proliferation of anatoxin-a(s)-producing cyanobacteria and influence their toxin output. nih.gov
| Environmental Factor | Observed Influence on Anatoxin Production | Reference |
|---|---|---|
| Nutrient Levels | Nitrogen (N) starvation could increase production. | nih.gov |
| Temperature | High temperatures were reported to reduce synthesis in Anabaena strains. | nih.gov |
| Light | Influences synthesis (as a key factor for metabolism). | nih.gov |
| Growth Phase | Toxin production varies with different phases of the growth cycle. | nih.gov |
Molecular Pharmacology and Biochemical Mechanisms of Anatoxin a S
Mechanism of Acetylcholinesterase (AChE) Inhibition
Anatoxin-a(s) functions as a potent inhibitor of AChE, acting through a mechanism similar to that of synthetic organophosphate and carbamate (B1207046) insecticides, as well as some chemical warfare agents. scielo.brt3db.ca
Irreversible Inhibition Kinetics (e.g., Electric Eel AChE)
Studies have demonstrated that the inhibition of AChE by anatoxin-a(s) follows irreversible kinetics. mmsl.czresearchgate.netnih.gov Research involving electric eel acetylcholinesterase has confirmed this irreversible nature through analyses such as plotting Vmax versus total enzyme concentration. mmsl.czresearchgate.netnih.gov The time- and concentration-dependent inhibition observed in vitro further supports the irreversible binding of anatoxin-a(s) to the enzyme. researchgate.netnih.gov
Active Site-Directed Inhibition
Anatoxin-a(s) is characterized as an active site-directed inhibitor of AChE. mmsl.czresearchgate.nett3db.caresearchgate.net This means that the toxin specifically targets and binds to the active site of the enzyme, preventing its normal catalytic activity. mmsl.czt3db.caresearchgate.net
Enzyme-Adduct Formation
The irreversible inhibition by anatoxin-a(s) involves the formation of a stable adduct with the enzyme. scielo.brmmsl.czresearchgate.netresearchgate.net This adduct forms at the active site of AChE, specifically phosphorylating the serine hydroxyl group within the active site. scielo.brt3db.ca The formation of this enzyme-inhibitor complex renders the enzyme unable to effectively hydrolyze acetylcholine (B1216132). t3db.caresearchgate.net
Resistance to Oxime Reactivation
A significant characteristic of anatoxin-a(s) inhibition of AChE is the resulting resistance to reactivation by oximes. scielo.brmmsl.czresearchgate.netresearchgate.net Oximes are commonly used as reactivators for AChE inhibited by organophosphates, aiming to cleave the phosphate-enzyme bond. However, the specific structure of the enzyme-anatoxin-a(s) adduct makes it resistant to this reactivation process. mmsl.czresearchgate.netresearchgate.netscispace.com This resistance has been observed in studies, where minimal or no reactivation was achieved with oxime treatments that are effective against other organophosphate inhibitors. mdpi.comresearchgate.net
Differentiation from Nicotinic Acetylcholine Receptor Agonism (Anatoxin-a)
It is crucial to differentiate the mechanism of action of anatoxin-a(s) from that of anatoxin-a. While both are cyanotoxins and neurotoxic, their primary molecular targets are distinct. wikipedia.orgnih.gov Anatoxin-a acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), mimicking the action of acetylcholine and causing persistent stimulation of these receptors. wikipedia.orgnih.govmdpi.comepa.govnih.gov This leads to depolarization of the postsynaptic membrane and neuromuscular blockade. wikipedia.orgmdpi.com In contrast, anatoxin-a(s) does not directly act as an agonist at nicotinic receptors. mmsl.cz Its toxicity stems from the inhibition of the enzyme AChE, which leads to the accumulation of the endogenous agonist, acetylcholine, at these receptors. mmsl.czt3db.caresearchgate.net Pharmacological tests on isolated muscle preparations have shown that anatoxin-a(s) does not exhibit direct agonistic effects but rather augments the acetylcholine response. mmsl.cz
Structural Aspects Related to Enzyme Interaction
Anatoxin-a(s) is an organophosphonate, sharing mechanistic similarities with synthetic organophosphate nerve agents due to its phosphate (B84403) ester moiety. scielo.brwikipedia.orgresearchgate.net The structure of anatoxin-a(s) is a cyclic N-hydroxyguanidine organophosphate. wikipedia.org This specific structure, particularly the guanidinemethyl phosphate ester group, is critical for its interaction with the active site of acetylcholinesterase and the subsequent irreversible inhibition and resistance to oxime reactivation. scielo.brwikipedia.orgmmsl.czresearchgate.netresearchgate.net The molecule is thought to occupy both the anionic and esteratic subsites within the AChE active site, leading to phosphorylation of the catalytic serine residue. scielo.brt3db.cascispace.com
Advanced Analytical Methodologies for Anatoxin a S Detection and Quantification
Mass Spectrometry-Based Approaches
Mass spectrometry (MS)-based methods are widely utilized for the identification and quantification of cyanotoxins, including anatoxin-a(s), offering high sensitivity and selectivity. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that can be employed for the identification and quantification of anatoxin-a(s), particularly after appropriate derivatization. mmsl.czepa.govnih.gov A method involving direct derivatization with hexylchloroformate in an alkalinized sample, followed by solid-phase microextraction (SPME) and subsequent GC-MS analysis, has been developed. mmsl.cznih.gov This approach allows for the identification and quantification of the derivatized analyte. mmsl.cznih.gov
Detailed research findings for a GC-MS method utilizing SPME and SIM include:
| Parameter | Value |
| Linearity Range | 2.5 - 200 ng/mL mmsl.cznih.gov |
| Limit of Detection (LOD) | 2 ng/mL mmsl.cznih.gov |
| Internal Standard | Norcocaine nih.gov |
| Quantification Ions | Anatoxin-a: 191, 164, 293 nih.gov |
| Norcocaine: 195, 136, 168 nih.gov |
This SPME-GC-MS method has been demonstrated as readily utilizable for monitoring anatoxin-a(s) in water quality control. mmsl.cznih.gov
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is considered a method of choice for measuring anatoxin-a(s) concentrations in environmental samples due to its enhanced selectivity and sensitivity. researchgate.net LC-MS/MS methods have been developed for the detection of anatoxin-a(s), investigating its fragmentation characteristics under collision-induced dissociation conditions. researchgate.net Recommended ion transitions for the reliable detection of anatoxin-a(s) by LC-MS/MS include 253>58, 253>159, 235>98, and 235>96. researchgate.net Chromatographic separation for anatoxin-a(s) is often better achieved under HILIC (Hydrophilic Interaction Liquid Chromatography) conditions using a ZIC-HILIC column. researchgate.net
LC-MS/MS methods have shown improved sensitivity compared to other techniques like HPLC-FLD for anatoxin-a. nih.gov For anatoxin-a, reported LODs using LC-MS/MS can be as low as 3.2 µg/L nih.gov or even <5 ng/L in some high-resolution MS methods. scielo.org.mx EPA Method 545 is a validated LC/MS/MS method for the determination of cylindrospermopsin (B110882) and anatoxin-a in drinking water and ambient freshwater, with a reported detection limit of 0.049 µg/L for anatoxin-a. epa.gov Another method using a high-resolution tandem mass spectrometry platform reported LODs for anatoxin-a below 5 ng/L. scielo.org.mx
Data on LC-MS/MS method sensitivity for anatoxin-a:
| Method/System | Matrix | LOD | Reference |
| LC-MS/MS | Pure water | 3.2 µg/L | nih.gov |
| EPA Method 545 LC/MS/MS | Ambient freshwater | 0.049 µg/L | epa.gov |
| LC-HRMS/MS (TripleTOF) | Freshwater | <5 ng/L | scielo.org.mx |
| SCIEX 7500 LC-MS/MS | Water samples | 0.005 ng/mL | sciex.com |
These methods are crucial for confirming the presence of anatoxin-a(s) in environmental samples and during poisoning events. researchgate.net
Single Ion Monitoring (SIM) is a detection mode used in GC-MS where the mass spectrometer is set to monitor only specific ions characteristic of the target analyte. mmsl.cznih.gov This mode enhances the sensitivity and selectivity for the detection of compounds at low concentrations. nih.gov In the context of GC-MS analysis of anatoxin-a(s), SIM is applied to monitor the characteristic ions of the derivatized toxin, allowing for its identification and quantification in complex matrices. mmsl.cznih.gov As mentioned in Section 4.1.1, specific ions (e.g., 191, 164, 293 for derivatized anatoxin-a) are selected for monitoring in SIM mode to improve the detection limit and accuracy of the analysis. nih.gov LC-MS with electrospray ionization (ESI) using selected ion monitoring (SIM) has also been employed for the analysis of anatoxin-a in water samples. ca.gov
Biosensor Development Utilizing Cholinesterases
Biosensors utilizing cholinesterases (ChEs) offer a simple and rapid approach for detecting anatoxin-a(s), leveraging its potent inhibitory effect on these enzymes. mmsl.czresearchgate.netnih.gov Anatoxin-a(s) is an irreversible inhibitor of acetylcholinesterase (AChE). mmsl.czscielo.brnih.govresearchgate.netnih.gov
Amperometric biosensors based on the electrochemical detection of AChE activity have been developed for the assay of organophosphates and carbamates, and are also applicable to anatoxin-a(s). mmsl.cznih.gov These sensors measure the change in current resulting from the enzymatic reaction, which is inhibited by the presence of anatoxin-a(s). nih.govnih.gov A disposable amperometric sensor utilizing electric eel AChE, found to be highly sensitive to anatoxin-a(s), has been developed with a reported detection limit of 1 µg/L. mmsl.cznih.govresearchgate.net Oxime reactivation can be used with these sensors to differentiate between anatoxin-a(s) and potential insecticide inhibitors present in the sample. mmsl.cznih.gov
Research findings on amperometric biosensors:
| Enzyme Source | Detection Limit | Notes | Reference |
| Electric eel AChE | 1 µg/L | Disposable amperometric sensor | mmsl.cznih.govresearchgate.net |
| Engineered Drosophila AChE mutants | 0.5 nmol/L | Screen-printed amperometric sensor | nih.govsemanticscholar.org |
To address the non-specificity of ChE-based biosensors, as AChE can be inhibited by various organophosphates and carbamates, engineered acetylcholinesterases have been utilized. mmsl.cznih.govsemanticscholar.orgresearchgate.net By engineering AChE to increase its sensitivity and using a combination of enzyme variants with differential sensitivities to anatoxin-a(s) and insecticides, specific detection of the cyanobacterial neurotoxin can be achieved. nih.govsemanticscholar.orgresearchgate.net For instance, a set of four Drosophila AChE mutants, with varying sensitivities to anatoxin-a(s) and insecticides, has been used in a biosensor format to allow for specific environmental analysis. mmsl.cznih.govresearchgate.net Two mutants were engineered to be sensitive to anatoxin-a(s), while two others were sensitive to insecticides. nih.govresearchgate.net This approach has brought the sensitivity of detection to below the nanomole-per-liter level. nih.gov A screen-printed amperometric sensor using engineered Drosophila AChE mutants achieved a detection limit of 0.5 nmol/L for anatoxin-a(s). nih.govsemanticscholar.org
Chromatographic Techniques (e.g., Liquid Chromatography) in Conjunction with Detection Systems
Chromatographic techniques, particularly Liquid Chromatography (LC), are widely employed for the separation and analysis of Anatoxin-a(s) in various matrices. The coupling of LC with sensitive and selective detection systems is essential for achieving the low detection limits required for environmental monitoring and research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used detection technique for the quantification of Anatoxin-a (ATX-a), a related cyanotoxin, and is also applied to Anatoxin-a(s). nih.govresearchgate.netnih.gov LC-MS/MS offers high sensitivity and selectivity, which are critical for analyzing complex environmental and biological samples. nih.govsciex.com The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the specific detection and quantification of the target analyte by monitoring specific precursor-product ion transitions. sciex.comenvironment.govt.nz For Anatoxin-a(s), recommended ion transitions under collision-induced dissociation conditions include 253>58, 253>159, 235>98, and 235>96. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like Anatoxin-a(s) and its analogues. nih.govmdpi.com HILIC stationary phases, such as ZIC-HILIC columns, can provide better retention and separation for these types of molecules compared to traditional reversed-phase LC. nih.gov This is particularly important for separating Anatoxin-a(s) from potential isobaric interferences, such as phenylalanine (PHE), which has a similar molecular weight and can interfere with MS detection of ATX-a. sciex.commdpi.comeuropa.eu HILIC separation can achieve sufficient resolution to separate Anatoxin-a (ATX) from phenylalanine by over 60 seconds, while also allowing for the inclusion of related compounds like dihydroanatoxin (dhATX) and homoanatoxin (B127484) (HTX) in the same chromatographic run. mdpi.com
Sample preparation is a critical step in the chromatographic analysis of Anatoxin-a(s) to concentrate the toxin and remove matrix interferences. Techniques such as solid-phase extraction (SPE) are commonly used for the extraction and purification of cyanotoxins from water and biological samples prior to LC analysis. nih.govresearchgate.net Direct injection after simple sample preparation steps like filtration and dilution can also be used, especially with highly sensitive detection systems like modern LC-MS/MS instruments. nih.govsciex.com
Research findings highlight the effectiveness of LC-MS/MS for Anatoxin-a(s) analysis. A method utilizing SPME coupled with GC-MS in single ion mode (SIM) has been reported for identifying and quantifying Anatoxin-a(s) with a linearity range of 2.5-200 ng/mL and a limit of detection (LOD) of 2 ng/mL. mmsl.cz While this method uses GC-MS, it demonstrates the application of hyphenated chromatographic techniques for Anatoxin-a(s). For Anatoxin-a, LC-MS/MS methods have shown improved sensitivity over HPLC with fluorescence detection (HPLC-FLD), with LODs of 3.2 µg/L for LC-MS/MS compared to 6 µg/L for HPLC-FLD in pure water samples. nih.gov More sensitive LC-MS/MS methods for ATX-a have reported LODs as low as 46 ng/L in pure water and 1.9 ng/mL with LOQs of 5 ng/mL. nih.gov
Recent studies have also focused on developing LC-MS/MS methods for detecting anatoxins, including ATX and dhATX, in complex biological matrices like human urine. mdpi.com These methods often employ HILIC separation and isotopically labeled internal standards to improve accuracy and compensate for matrix effects. mdpi.com Validation results for such methods demonstrate good accuracy and precision, with reported LODs of 2.45 ng/mL and LOQs of 8.16 ng/mL for ATX in human urine. mdpi.com
The development of multitoxin methods capable of simultaneously detecting and quantifying various cyanotoxins, including Anatoxin-a and its analogues, is an ongoing trend in analytical chemistry. nih.govresearchgate.netnih.gov LC-MS/MS is well-suited for these applications due to its ability to monitor multiple transitions in a single run. nih.govenvironment.govt.nz
Table 1: Selected Chromatographic Methods for Anatoxin Analysis
| Technique | Matrix | Detection System | LOD (reported) | LOQ (reported) | Notes | Source |
| SPME + GC-MS | Environmental | SIM | 2 ng/mL | Not specified | Linearity: 2.5-200 ng/mL. Used for Anatoxin-a(s). | mmsl.cz |
| HPLC-FLD | Pure Water | Fluorescence | 6 µg/L | Not specified | Lower sensitivity compared to LC-MS/MS for ATX-a. | nih.gov |
| LC-MS/MS | Pure Water | MS/MS | 3.2 µg/L | Not specified | Improved sensitivity over HPLC-FLD for ATX-a. | nih.gov |
| LC-MS/MS | Water/Cyanobacteria | MS/MS | 46 ng/L (pure water) | Not specified | Recovery: 96% in pure water for ATX-a. | nih.gov |
| LC-MS | Water/Cyanobacteria | MS | 1.9 ng/mL | 5 ng/mL | Simultaneous identification of common cyanotoxins including ATX-a. | nih.gov |
| LC-MS/MS | Cyanobacterial Cultures | MS/MS | 1.5 ng/mL | 5 ng/mL | Method optimized for ATX-a and analogues. Used acid mobile phase. | mdpi.com |
| UHPLC-MS/MS | Cell Culture | MS/MS | 1.88 µg/L | 6.28 µg/L | Used for ATX-a uptake studies. | nih.gov |
| HILIC-LC-MS/MS | Human Urine | MS/MS | 2.45 ng/mL (ATX) | 8.16 ng/mL (ATX) | Uses isotopically labeled internal standard. Also for dhATX. | mdpi.com |
| HILIC-LC-MS/MS | Human Urine | MS/MS | 0.500 ng/mL (dhATX) | 1.67 ng/mL (dhATX) | Uses isotopically labeled internal standard. Also for ATX. | mdpi.com |
Table 2: LC-MS/MS Method Validation Results for Anatoxin-a (ATX) and Dihydroanatoxin (dhATX) in Human Urine
| Analyte | Accuracy Range (Interday, %) | Precision Range (Interday, RSD%) | Accuracy Range (Intraday, %) | Precision Range (Intraday, RSD%) | LOD (ng/mL) | LOQ (ng/mL) | Source |
| ATX | 96.3–107 | 2.86–10.5 | 103–114 | 0.38–6.1 | 2.45 | 8.16 | mdpi.com |
| dhATX | 97.3–108 | 2.98–11.2 | 107–113 | 2.42–6.49 | 0.500 | 1.67 | mdpi.com |
These data tables illustrate the performance characteristics of various chromatographic methods used for the analysis of anatoxins, including the sensitivity achieved in different matrices and the validation parameters for a specific LC-MS/MS method in human urine.
Environmental Dynamics and Fate of Anatoxin a S
Limited Information on Environmental Degradation Pathways
Detailed information on the specific environmental degradation pathways of anatoxin-a(s) is scarce mmsl.cz. Research has primarily focused on anatoxin-a, which is known to undergo rapid photochemical degradation in sunlight, with higher pH favoring the process epa.govnih.gov. The half-life for photochemical breakdown of anatoxin-a can be as short as 1-2 hours at pH 8-9 under simulated natural conditions epa.govnih.gov. In the absence of sunlight, anatoxin-a half-lives can range from several days to several months epa.gov. Biodegradation may also play a role in anatoxin-a degradation in the presence of bed sediment nih.gov.
However, due to the structural differences between anatoxin-a and anatoxin-a(s), the degradation pathways and rates observed for anatoxin-a cannot be directly extrapolated to anatoxin-a(s). The stability of anatoxin-a(s) under various environmental conditions, such as light exposure, pH changes, and microbial activity, requires further investigation to understand its persistence and transformation in aquatic ecosystems.
Considerations for Distribution in Aquatic Environments
Anatoxin-a(s) is produced by cyanobacteria that occur in freshwater environments mmsl.cz. The presence of anatoxin-a(s) in water bodies is often associated with cyanobacterial blooms mmsl.cz. While anatoxin-a has been detected in surface waters globally, including in the U.S., and can be found in both planktonic blooms and benthic mats, specific data on the widespread distribution and concentrations of anatoxin-a(s) in various aquatic environments are less available epa.govwho.intwikipedia.org.
The distribution of cyanotoxins in aquatic environments can be influenced by factors such as the specific cyanobacterial species present, their growth phase, nutrient availability, light, and temperature nih.gov. Some anatoxin-producing species form benthic mats, leading to a patchy distribution of toxins who.int. The release of intracellular toxins, including anatoxin-a(s), into the water column can occur during cell lysis, which may happen during the senescence of a bloom or due to environmental stressors or water treatment processes worktribe.commdpi.com.
Studies have reported the detection of anatoxin-a(s) in the United States and Europe mmsl.cz. For instance, anatoxin-a(s) was detected during a cyanobacterial bloom in the Tapacurá reservoir in Brazil mmsl.cz. The occurrence of anatoxin-a(s) in water bodies used for drinking water presents a challenge for water management mmsl.cz.
Interactive data tables on the environmental dynamics and fate of anatoxin-a(s) are not feasible due to the limited availability of specific, detailed quantitative data in the search results for this particular compound, as highlighted in the content.
Research Gaps and Future Directions in Anatoxin a S Studies
Comprehensive Assessment of Natural Occurrence and Contributing Factors
While Anatoxin-a(s) is known to be produced by cyanobacteria during blooms, a comprehensive understanding of its natural occurrence and the specific environmental factors that contribute to its production remains an area requiring further research. Anatoxin-a(s) has been isolated from species within the genus Anabaena, and has also been reported in Sphaerospermopsis oumiana. wikipedia.orgnih.govresearchgate.net Cyanobacterial blooms, during which this toxin is produced, are often associated with eutrophic conditions characterized by warm temperatures and excess nutrients. sciex.commdpi.com However, detailed studies specifically focusing on the ecological triggers and nutrient dynamics that favor the synthesis and release of Anatoxin-a(s) by producing strains are needed for better prediction and management of bloom events posing a risk of Anatoxin-a(s) contamination.
Elucidation of Specific Environmental Fate and Biotransformation Pathways
Information regarding the environmental fate and specific biotransformation pathways of Anatoxin-a(s) is limited in the current literature. Much of the research on the environmental persistence and degradation of anatoxins has focused on Anatoxin-a (ATX), which is known to undergo relatively rapid degradation through photolysis and biodegradation in natural waters. epa.govtaylorandfrancis.com As an organophosphate, Anatoxin-a(s) possesses a different chemical structure compared to Anatoxin-a, suggesting that its environmental fate and degradation mechanisms may differ. Further research is necessary to specifically elucidate how Anatoxin-a(s) persists or breaks down in various aquatic environments, including its susceptibility to hydrolysis, photolysis, and microbial degradation, as well as its potential for sorption to sediments.
Development of Dedicated and Highly Sensitive Analytical Methods for Anatoxin-a(s)
The development of dedicated and highly sensitive analytical methods specifically for Anatoxin-a(s) is crucial for accurate monitoring and risk assessment. Anatoxin-a(s) lacks a chromophore, which presents challenges for detection methods relying on UV absorbance. nih.gov While techniques like HPLC-MS/MS are widely used for cyanotoxin analysis, the unique properties of Anatoxin-a(s) necessitate specialized approaches. Biosensors utilizing the strong inhibitory effect of Anatoxin-a(s) on acetylcholinesterase have been explored as an alternative detection strategy. nih.gov However, a significant limitation of these biosensors is their potential lack of specificity, as other organophosphate and carbamate (B1207046) compounds also inhibit AChE. nih.gov Although GC-MS with solid-phase microextraction (SPME) has been reported for Anatoxin-a(s) detection with a limit of 2 ng/mL, there is a continuous need for the development and validation of more sensitive, specific, and potentially high-throughput methods for routine monitoring of Anatoxin-a(s) in various environmental matrices. mmsl.cz Engineered acetylcholinesterases have shown promise in improving both sensitivity (achieving detection below the nanomole-per-liter level) and specificity in biosensor applications for Anatoxin-a(s). nih.gov
A summary of some analytical techniques mentioned in the context of anatoxin analysis (often including ATX but highlighting relevance to A(s) challenges) is provided below:
| Analytical Method | Detection Principle | Noteworthy Aspects | Sensitivity/LOD (where available for A(s)) |
| HPLC-UV | Ultraviolet absorbance | Low sensitivity for compounds without strong chromophores like Anatoxin-a(s). | Low |
| HPLC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry | Widely used for cyanotoxins, but challenges exist for Anatoxin-a(s) due to lack of chromophore. nih.gov | Varies; LOD of 1.9 ng/mL and LOQ of 5 ng/mL reported for ATX in mixtures. nih.gov |
| GC-MS (with SPME) | Gas chromatography coupled with mass spectrometry | Suitable for volatile or derivatized compounds. | LOD of 2 ng/mL reported for Anatoxin-a(s). mmsl.cz |
| Biosensors (AChE inhibition) | Measurement of acetylcholinesterase inhibition | Can be highly sensitive but may lack specificity due to interference from other inhibitors. nih.gov | Below nanomole-per-liter with engineered enzymes. nih.gov |
| Immunochemical Assays (e.g., ELISA) | Antibody-based detection | Can offer sensitivity and throughput. | Highly sensitive enantioselective immunoassays for ATX validated with LODs of 0.1 ng/mL. acs.org |
Further Investigation into Specific Enzyme Interaction Modalities
Anatoxin-a(s) is characterized by its potent and irreversible inhibition of acetylcholinesterase (AChE). wikipedia.orgnih.govresearchgate.netnih.govmmsl.cz This interaction occurs at the active site of the enzyme, leading to the formation of a stable adduct that is resistant to oxime reactivation. researchgate.netmmsl.cz The inhibition of AChE by Anatoxin-a(s) results in the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous stimulation of postsynaptic receptors and disruption of normal neurotransmission. nih.govnih.gov While the primary mechanism of action through AChE inhibition is established, further detailed investigations into the specific kinetics of the interaction, the exact nature of the covalent bond formed with the enzyme, and potential interactions with other cholinesterases or related enzymes could provide a more complete understanding of its toxicological profile.
Understanding of Complex Cyanotoxin Mixtures Involving Anatoxin-a(s)
Cyanobacterial blooms in natural environments often involve the co-occurrence of multiple cyanotoxins, forming complex mixtures. mdpi.commdpi.comresearchgate.net While studies on mixtures involving Anatoxin-a (ATX) and other cyanotoxins like microcystins and cylindrospermopsin (B110882) have been conducted, research specifically addressing the interactions and potential synergistic or antagonistic effects of Anatoxin-a(s) when present in mixtures with other cyanobacterial metabolites is limited. epa.govmdpi.commdpi.com Understanding the combined toxicity of Anatoxin-a(s) with other co-occurring toxins is crucial for accurate risk assessment and the development of effective water quality guidelines, as the toxicity of mixtures can differ significantly from the effects of individual toxins. mdpi.commdpi.com
Q & A
Q. What are best practices for ensuring reproducibility in Anatoxin a(s) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
